molecular formula C6H6FN3 B1650781 5-fluoropyridine-3-carboximidamide CAS No. 1201803-09-9

5-fluoropyridine-3-carboximidamide

Cat. No.: B1650781
CAS No.: 1201803-09-9
M. Wt: 139.13
InChI Key: BTLMVSXTXYJTNE-UHFFFAOYSA-N
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Description

5-fluoropyridine-3-carboximidamide is a chemical compound with the molecular formula C6H6FN3 and a molecular weight of 139.13 g/mol . This compound is characterized by the presence of a fluorine atom at the 5-position of the pyridine ring and an amidine group at the 3-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of 3-pyridinecarboximidamide using a fluorinating agent under controlled conditions . The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of 5-fluoropyridine-3-carboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound during production.

Chemical Reactions Analysis

Types of Reactions

5-fluoropyridine-3-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyridinecarboxylic acid derivatives.

    Reduction: Formation of pyridinecarboximidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-fluoropyridine-3-carboximidamide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and receptor binding.

    Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-fluoropyridine-3-carboximidamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can lead to the inhibition of enzymes or modulation of receptor activity, making it a valuable compound in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinecarboximidamide: Lacks the fluorine atom, resulting in different chemical properties.

    5-Fluoropyridine: Lacks the amidine group, affecting its reactivity and applications.

Uniqueness

5-fluoropyridine-3-carboximidamide is unique due to the presence of both the fluorine atom and the amidine group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various scientific research applications.

Properties

CAS No.

1201803-09-9

Molecular Formula

C6H6FN3

Molecular Weight

139.13

IUPAC Name

5-fluoropyridine-3-carboximidamide

InChI

InChI=1S/C6H6FN3/c7-5-1-4(6(8)9)2-10-3-5/h1-3H,(H3,8,9)

InChI Key

BTLMVSXTXYJTNE-UHFFFAOYSA-N

SMILES

C1=C(C=NC=C1F)C(=N)N

Canonical SMILES

C1=C(C=NC=C1F)C(=N)N

Origin of Product

United States

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